molecular formula C9H7Cl2F B3043911 2-Chloro-3-(4-chloro-3-fluorophenyl)-1-propene CAS No. 951888-20-3

2-Chloro-3-(4-chloro-3-fluorophenyl)-1-propene

Cat. No. B3043911
CAS RN: 951888-20-3
M. Wt: 205.05 g/mol
InChI Key: ORXCQAFEECOUTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 3-Fluorophenylboronic acid (CAS Number: 768-35-4) is a crucial starting material in this synthesis .
  • 3-Chloro-4-fluorophenylboronic acid (CAS Number: 144432-85-9) is another precursor involved in the reaction .

Scientific Research Applications

Molecular Structure and Conformation Studies

  • Molecular Structure Analysis : 2-Chloro-3-fluoro-1-propene has been examined using electron diffraction, revealing equilibrium between syn and gauche conformations. Key structure parameters include bond lengths and angles, contributing to understanding its molecular behavior (Samdal, Seip, & Torgrimsen, 1977).

Spectral Analysis and Quantum Chemical Studies

  • Spectral and Quantum Analysis : Compounds structurally similar to 2-Chloro-3-(4-chloro-3-fluorophenyl)-1-propene have been synthesized, and their structures confirmed via FT-IR, NMR, and X-ray diffraction. These studies contribute to understanding their photophysical properties and chemical reactivity (Satheeshkumar et al., 2017).

Conformation and Vibrational Spectra Analysis

  • Vibrational Spectra and Conformation : The infrared and Raman spectra of variants of 2-Chloro-3-fluoro-1-propene have been recorded, providing insights into their vibrational behaviors and conformational equilibriums in different states (Klaboe, Tirgrimsen, & Christensen, 1974).

Structure Characterization Using Spectroscopic Techniques

  • Spectroscopic Characterization : Research on related compounds demonstrates the use of FTIR, NMR, and other spectroscopic techniques in structural characterization, crucial for understanding the chemical properties and potential applications (Bhumannavar, 2021).

Electron Diffraction Studies

  • Electron Diffraction Investigations : Studies using electron diffraction on variants of this compound provide insights into their molecular structure in the gas phase, aiding in the comprehension of their physical and chemical properties (Shen, 1979).

Synthesis and Chemical Characterization

  • Synthesis and Intermediate Studies : Research demonstrates the synthesis of compounds related to this compound, serving as important intermediates for other chemical compounds (Peng, 2012).

Computational Chemical Analysis

  • Computational Chemistry : Computational methods like Density Functional Theory (DFT) are employed to analyze the molecular geometry, reactivity, and electronic properties of compounds similar to this compound, enhancing understanding of their chemical behavior (Najiya et al., 2014).

properties

IUPAC Name

1-chloro-4-(2-chloroprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXCQAFEECOUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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